3-(Methoxydimethylsilyl)propylmethacrylat

Übersicht

Beschreibung

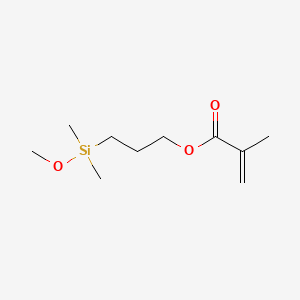

3-(Methoxydimethylsilyl)propyl methacrylate: is an organosilicon compound with the molecular formula C10H20O3Si . It is a methacrylate ester functionalized with a methoxydimethylsilyl group, which imparts unique properties to the compound. This compound is widely used in various industrial and scientific applications due to its ability to form strong bonds with both organic and inorganic materials .

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-(Methoxydimethylsilyl)propyl methacrylate is used as a coupling agent in the synthesis of hybrid organic-inorganic materials. It enhances the compatibility between different phases, leading to materials with superior properties .

Biology and Medicine: In biological research, this compound is used to modify surfaces for cell culture applications. It provides a stable and biocompatible surface for the attachment and growth of cells .

Industry: In the industrial sector, 3-(Methoxydimethylsilyl)propyl methacrylate is used in the formulation of adhesives, coatings, and sealants. Its ability to bond with both organic and inorganic substrates makes it valuable in various applications .

Wirkmechanismus

Target of Action

3-(Methoxydimethylsilyl)propyl methacrylate, also known as METHACRYLOXYPROPYLDIMETHYLMETHOXYSILANE, is a versatile organosilane coupling agent . It primarily targets organic materials and inorganic materials surfaces, such as glass fibers in fiberglass and siliceous fillers in plastics, rubbers, paints, and coatings .

Mode of Action

The compound interacts with its targets by forming strong chemical bonds, thereby improving the adhesion between the organic and inorganic materials . This interaction results in enhanced mechanical properties and adhesion to various substrates .

Biochemical Pathways

It’s known that the compound plays a crucial role in the polymerization reactions, where it copolymerizes with other monomers, such as styrene or acrylates, to produce polymer films .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature and is miscible with water , which could influence its distribution and bioavailability.

Result of Action

The molecular and cellular effects of 3-(Methoxydimethylsilyl)propyl methacrylate’s action primarily involve the enhancement of mechanical properties and adhesion of various substrates . It is widely used in the production of polymer films with improved mechanical properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Methoxydimethylsilyl)propyl methacrylate. For instance, the compound is sensitive to moisture and reacts slowly with water . Therefore, it is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxydimethylsilyl)propyl methacrylate typically involves the reaction of methacrylic acid with 3-(methoxydimethylsilyl)propyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of 3-(Methoxydimethylsilyl)propyl methacrylate is often carried out in large-scale reactors with continuous monitoring of reaction parameters. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Methoxydimethylsilyl)propyl methacrylate undergoes various types of chemical reactions, including:

Polymerization: It can copolymerize with other monomers, such as styrene or acrylates, to form polymer films with enhanced mechanical properties.

Hydrolysis: The methoxydimethylsilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.

Hydrolysis and Condensation: Acidic or basic catalysts are often employed to facilitate these reactions.

Major Products Formed:

Polymerization: Copolymers with improved adhesion and mechanical strength.

Hydrolysis and Condensation: Siloxane networks that enhance the compound’s adhesive and coating properties.

Vergleich Mit ähnlichen Verbindungen

- 3-(Trimethoxysilyl)propyl methacrylate

- 3-(Methacryloyloxy)propyltrimethoxysilane

Comparison: 3-(Methoxydimethylsilyl)propyl methacrylate is unique due to its methoxydimethylsilyl group, which provides distinct hydrolytic stability and reactivity compared to other similar compounds. For instance, 3-(Trimethoxysilyl)propyl methacrylate has three methoxy groups, which can lead to different hydrolysis and condensation behaviors .

Biologische Aktivität

3-(Methoxydimethylsilyl)propyl methacrylate (MDMSPMA) is a silane compound that has garnered attention for its potential biological activities and applications in various fields, including materials science and biomedicine. This article explores the biological activity of MDMSPMA, focusing on its mechanisms, case studies, and research findings.

Chemical Structure and Properties

MDMSPMA is characterized by a methacrylate functional group attached to a dimethylsilyl moiety. The general structure can be represented as follows:

This structure contributes to its reactivity and ability to form stable bonds with various substrates, making it suitable for applications in coatings, adhesives, and biomedical devices.

Mechanisms of Biological Activity

The biological activity of MDMSPMA can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that silane compounds, including MDMSPMA, exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting metabolic processes. This makes them potential candidates for use in medical devices to prevent biofilm formation.

- Cell Adhesion and Growth : MDMSPMA enhances cell adhesion due to its silane nature, which promotes better integration with biological tissues. This property is particularly valuable in tissue engineering applications.

- Biocompatibility : The compound shows promise in biocompatibility studies, indicating that it does not elicit significant adverse reactions when in contact with biological systems.

1. Antimicrobial Coatings

A study investigated the application of MDMSPMA as a coating for medical devices. The results demonstrated that surfaces treated with MDMSPMA showed significantly reduced bacterial adhesion compared to untreated surfaces. The antimicrobial efficacy was attributed to the release of silanol groups that interacted with bacterial membranes, leading to cell lysis.

2. Tissue Engineering Applications

In tissue engineering, MDMSPMA was used to modify scaffolds for enhanced cell attachment and proliferation. Research showed that scaffolds coated with MDMSPMA supported higher rates of fibroblast growth compared to traditional materials. This enhancement in cellular behavior was linked to the increased hydrophilicity and surface roughness provided by the silane treatment.

Research Findings

Recent studies have focused on the functionalization of various substrates with MDMSPMA to improve their properties:

Eigenschaften

IUPAC Name |

3-[methoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3Si/c1-9(2)10(11)13-7-6-8-14(4,5)12-3/h1,6-8H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDMKOVTOUIKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30985331 | |

| Record name | 3-[Methoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66753-64-8 | |

| Record name | 3-Methacryloxypropyldimethylmethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66753-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methoxydimethylsilyl)propyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[Methoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxydimethylsilyl)propyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of incorporating 3-(Methoxydimethylsilyl)propyl methacrylate into the ladder-like diphenylsiloxane-bridged methacryl-phenyl-siloxane (L-MPS) structure?

A1: 3-(Methoxydimethylsilyl)propyl methacrylate serves as a crucial building block in the synthesis of L-MPS. Its methacrylate group (CH2=C(CH3)COOC-) provides the UV-curability to the L-MPS. [] This means that upon exposure to UV light, the methacrylate groups undergo polymerization, transforming the liquid L-MPS into a solid, crosslinked network. This property is essential for the encapsulant to effectively protect the LED chip.

Q2: How does the structure of the synthesized L-MPS contribute to its suitability as an LED encapsulant?

A2: The research highlights that the L-MPS molecules, synthesized using 3-(Methoxydimethylsilyl)propyl methacrylate, arrange themselves in a closely packed manner, forming a ladder-like structure with a repeating distance of approximately 1.2 nm. [] This dense, ordered arrangement contributes to the material's excellent thermal stability (Td5% of 465.5 °C), resistance to yellowing and sulfidation, and desirable optical properties like high transmittance (98%) and refractive index (1.61 at 450 nm). These characteristics are critical for long-lasting and high-performing LED devices, especially in demanding environments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.